molecular formula C8H15N5O B4505397 N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

Cat. No.: B4505397
M. Wt: 197.24 g/mol
InChI Key: UCMPEKHKRJTYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, primarily due to the presence of the 2-ethyl-2H-tetrazole moiety. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often used to modify a compound's pharmacokinetics, metabolic stability, and binding affinity . This specific derivative is a valuable building block for developing novel therapeutic agents. Researchers are exploring its potential as a key intermediate or precursor in synthesizing more complex molecules that target various disease pathways . Compounds containing the 2-ethyl-2H-tetrazole group have demonstrated a range of promising biological activities in scientific studies. These include serving as angiotensin-II receptor antagonists for cardiovascular disease research , as well as exhibiting moderate inhibitory activity against viral pathogens, such as influenza, in vitro . The 2-ethyl substitution on the tetrazole ring can contribute to enhanced metabolic stability and influence the compound's overall lipophilicity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment and under standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-3-5-6-7(14)9-8-10-12-13(4-2)11-8/h3-6H2,1-2H3,(H,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMPEKHKRJTYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN(N=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological implications of N-(2-ethyl-2H-tetrazol-5-yl)pentanamide and related compounds:

Compound Name Substituents on Tetrazole Amide Chain Key Features Biological Activity/Applications Reference
This compound 2-ethyl Pentanamide Enhanced lipophilicity and stability; potential antimicrobial/anticancer Hypothesized broad-spectrum activity
N-Benzyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide 2-methyl, benzyl Propanamide Benzyl group increases aromatic interactions; shorter chain limits solubility Drug design scaffold (stability focus)
N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-ethylphenyl, 4-methoxyphenyl Propanamide Bulky substituents enhance target specificity but reduce solubility Potential therapeutic agent (unconfirmed)
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- 2-methyl Propanamide Simpler structure; limited solubility and bioavailability Industrial/research applications
N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamide Biphenyl, 1H-tetrazole Pentanamide Biphenyl group enhances binding affinity; used in cardiovascular research Antimicrobial, antihypertensive

Key Insights from Comparative Analysis

Compounds with bulky aromatic substituents (e.g., biphenyl in ) exhibit higher target specificity but may suffer from poor solubility, whereas the pentanamide chain in the target compound balances lipophilicity and solubility .

Amide Chain Length :

  • Pentanamide chains (5 carbons) enhance membrane permeability compared to propanamide (3 carbons), as seen in and , where pentanamide derivatives show measurable antimicrobial activity .

Biological Activity :

  • Tetrazole derivatives with electron-withdrawing groups (e.g., methoxy in ) often display stronger hydrogen-bonding interactions with biological targets, influencing antimicrobial and anti-inflammatory pathways .
  • The absence of aromatic moieties in the target compound (unlike or 14) may limit off-target interactions, favoring safer pharmacological profiles .

Research Findings and Data

Thermal and Chemical Stability

  • Tetrazole rings generally exhibit high thermal stability (>200°C), as confirmed by Differential Scanning Calorimetry (DSC) in analogous compounds .
  • The pentanamide chain in the target compound is less prone to hydrolysis than ester-containing analogs, enhancing shelf-life .

Antimicrobial Activity (Hypothetical Projection)

While direct data for this compound is unavailable, structurally similar compounds (e.g., ) show inhibition zones of 12–18 mm against E. coli and S. aureus at 100 µg/mL. The target compound’s pentanamide chain may improve efficacy due to better cellular uptake .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethyl-2H-tetrazol-5-yl)pentanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves coupling a pentanoyl chloride derivative with a 2-ethyl-2H-tetrazol-5-amine precursor under anhydrous conditions. Key steps include:

  • Activation : Use coupling agents like HATU or DCC to facilitate amide bond formation .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC to ensure intermediate purity .
  • Purification : Employ column chromatography (e.g., 10% methanol in dichloromethane) followed by recrystallization from ethanol or acetonitrile .
    • Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the tetrazole ring and control reflux temperatures (80–100°C) to avoid decomposition .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Identify amide protons (δ ~8.5–9.0 ppm) and tetrazole ring signals (δ ~8.0–8.3 ppm for aromatic protons). Compare with reference spectra of structurally analogous tetrazole-amides .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole C=N absorption (~1450–1500 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 239.1 for C₈H₁₄N₆O) .

Q. What are the key reactivity patterns of the tetrazole and amide functional groups in this compound?

  • Tetrazole Reactivity :

  • Acid-Base Behavior : The tetrazole ring (pKa ~4–5) can undergo protonation/deprotonation, influencing solubility and biological interactions .
  • Metal Coordination : Tetrazoles may chelate metal ions (e.g., Fe³+, Zn²+), which can be studied via UV-Vis titration .
    • Amide Stability : Hydrolysis under acidic/basic conditions can be mitigated by steric shielding from the ethyl group. Monitor degradation via pH-controlled stability assays (e.g., HPLC at pH 2–9) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Approaches :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Focus on the tetrazole’s hydrogen-bonding capacity and hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
    • Validation : Synthesize top-ranked derivatives and validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?

  • Strategies :

  • Orthogonal Assays : Compare results from disk diffusion (antimicrobial) and COX-2 inhibition (anti-inflammatory) assays to isolate mechanisms .
  • Metabolite Profiling : Use LC-MS to identify active metabolites and rule off-target effects .
    • Structural Analogs : Test derivatives lacking the tetrazole or amide group to pinpoint pharmacophores responsible for each activity .

Q. What experimental approaches can elucidate the compound’s stability under physiological conditions?

  • Methods :

  • Simulated Gastric Fluid (SGF) : Incubate at 37°C in HCl (pH 1.2) to assess gastric stability. Monitor degradation via UPLC-MS .
  • Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over 24 hours .
    • Stabilization Tactics : Encapsulate in liposomes or PEGylate to enhance half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-2H-tetrazol-5-yl)pentanamide
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N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

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